
(2-Cyclohexylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclohexylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclohexyl group at the ortho position. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. These compounds are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-cyclohexylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions generally include heating the mixture to around 80-100°C for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar borylation techniques but optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclohexylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Esterification: The boronic acid can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Solvents: Tetrahydrofuran (THF), toluene, ethanol
Major Products Formed
Biaryls: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation
Boronic Esters: Formed through esterification
Applications De Recherche Scientifique
(2-Cyclohexylphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Cyclohexylphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, donating its boron atom to the palladium catalyst, facilitating the coupling process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the cyclohexyl group, making it less sterically hindered and potentially more reactive in certain reactions.
Cyclohexylboronic Acid: Lacks the phenyl ring, limiting its use in aromatic substitution reactions.
(2-Methylphenyl)boronic Acid: Similar structure but with a methyl group instead of a cyclohexyl group, affecting its steric and electronic properties.
Uniqueness
(2-Cyclohexylphenyl)boronic acid is unique due to the presence of both a cyclohexyl group and a phenyl ring, providing a balance of steric bulk and electronic properties. This makes it particularly useful in reactions where both stability and reactivity are required .
Propriétés
Formule moléculaire |
C12H17BO2 |
|---|---|
Poids moléculaire |
204.08 g/mol |
Nom IUPAC |
(2-cyclohexylphenyl)boronic acid |
InChI |
InChI=1S/C12H17BO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,14-15H,1-3,6-7H2 |
Clé InChI |
AUZDRXAGQPITLX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1C2CCCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


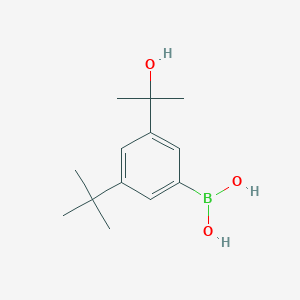
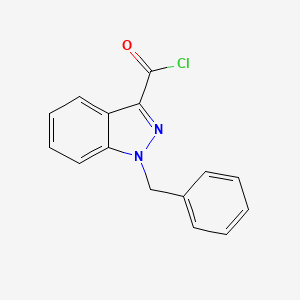
![6-(2-Aminopropanoyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13975299.png)

![B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid](/img/structure/B13975307.png)

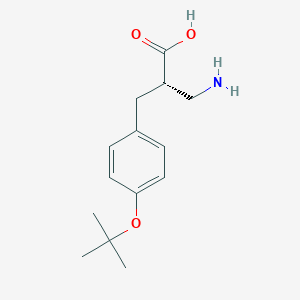
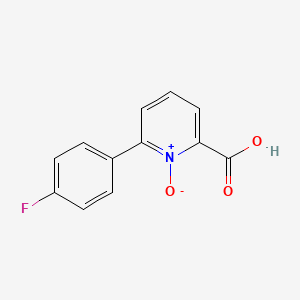
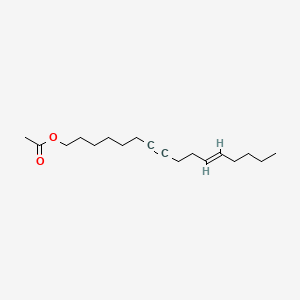
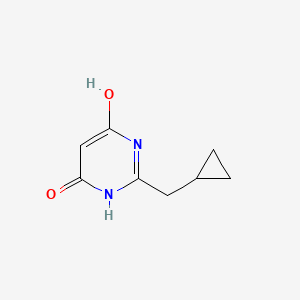
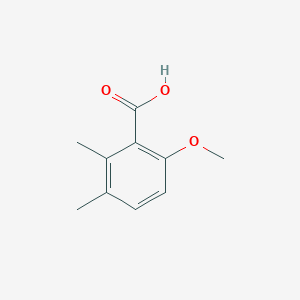

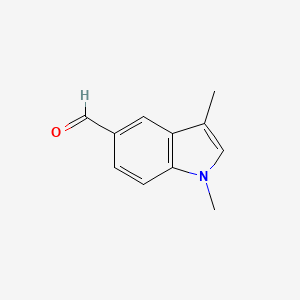
![Pyrano[4,3,2-cd][2,1]benzoxazole](/img/structure/B13975357.png)
